molecular formula C9H9NO3S B12054676 S-4-Nitrobenzyl thioacetate CAS No. 170640-75-2

S-4-Nitrobenzyl thioacetate

Cat. No.: B12054676
CAS No.: 170640-75-2
M. Wt: 211.24 g/mol
InChI Key: HFWGVLOQUXAWPJ-UHFFFAOYSA-N
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Description

S-4-Nitrobenzyl thioacetate, also known as 4-Nitro-alpha-toluene thioacetate, is an organic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a thioacetate group (-SCOCH3). It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-4-Nitrobenzyl thioacetate can be synthesized through the reaction of 4-nitrobenzyl chloride with sodium thioacetate in an organic solvent such as acetone or ethanol. The reaction is typically carried out at room temperature under mild conditions to yield the desired thioacetate product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of polymer-supported sodium thioacetate as a reagent. This method allows for efficient conversion of alkyl halides to their corresponding thioacetates under nonaqueous conditions, with high yields and purity . The spent polymeric reagent can be regenerated and reused multiple times without significant loss of activity .

Mechanism of Action

The mechanism of action of S-4-Nitrobenzyl thioacetate involves its reactivity as a thioester. Thioesters are known to be reactive intermediates in various biochemical processes, including acyl transfer reactions. The nitro group on the benzene ring can undergo reduction to form an amino group, which can further participate in various chemical transformations . The molecular targets and pathways involved in these reactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a thioacetate group, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .

Properties

CAS No.

170640-75-2

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

S-[(4-nitrophenyl)methyl] ethanethioate

InChI

InChI=1S/C9H9NO3S/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3

InChI Key

HFWGVLOQUXAWPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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